molecular formula C7H8N2O2 B062212 6-(Aminomethyl)picolinic acid CAS No. 160939-17-3

6-(Aminomethyl)picolinic acid

Cat. No. B062212
CAS RN: 160939-17-3
M. Wt: 152.15 g/mol
InChI Key: KKWKBQBRQWNTPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 6-phenylethynyl picolinic acid and its derivatives, involves biotransformation and chemical synthesis routes. For instance, 6-phenylethynyl picolinic acid can be synthesized through a biotransformation process using Acinetobacter sp. strain F4, followed by a ring closure in the presence of ammonium ions. Chemically, it can be synthesized from 6-bromopicolinic acid through a palladium-catalyzed coupling reaction with phenylacetylene, followed by hydrolysis to afford the target compound (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives has been extensively studied through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. For example, complexes of oxidovanadium(IV) with picolinic acid derivatives have been characterized, revealing detailed information about their coordination environments and the impact of ligand substitutions on the molecular geometry (Koleša-Dobravc et al., 2014).

Chemical Reactions and Properties

Picolinic acids and their derivatives undergo various chemical reactions, including coupling reactions, to form complex structures. These reactions are influenced by the presence of the aminomethyl group and the pyridine ring, which contribute to the compound's reactivity. The modification of agarose with picolinic acids, for instance, demonstrates the application of these reactions in creating new materials with potential sensor applications in biomedical and pharmaceutical industries (Kondaveeti et al., 2014).

Physical Properties Analysis

The physical properties of 6-(Aminomethyl)picolinic acid derivatives, such as solubility, melting point, and fluorescence emissions, are critical for their application in various fields. For example, the fluorescence emissions of fluorogenic pyridine carboxylic acid amides of agarose have been studied, showing significantly higher emissions compared to their monomeric equivalents, highlighting their potential use in sensing applications (Kondaveeti et al., 2014).

Scientific Research Applications

  • Europium and Terbium Sensitizers : A study by Andres & Chauvin (2011) explored the use of 6-phosphoryl picolinic acid derivatives as sensitizers for europium and terbium, revealing their potential in enhancing luminescence properties in various applications (Andres & Chauvin, 2011).

  • Biodegradation and Bioremediation : Zhang et al. (2019) investigated the biodegradation of picolinic acid by Rhodococcus sp. PA18, which is capable of utilizing picolinic acid as a carbon and energy source, demonstrating its potential in bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).

  • Picolinic Acid Catabolism : Qiu et al. (2018) characterized a novel decarboxylase involved in the degradation of picolinic acid, highlighting its role in microbial metabolism and providing insights into molecular mechanisms of picolinic acid catabolism (Qiu et al., 2018).

  • Synthetic Approaches in Organic Chemistry : Kametani (1970) described the synthesis of heterocyclic compounds using picolinic acid derivatives, which can be applied in the creation of various organic compounds including pharmaceuticals (Kametani, 1970).

  • Fluorogenic Amides Synthesis : Kondaveeti et al. (2014) explored the synthesis of fluorogenic amides of agarose with picolinic acids, which could find applications in biomedical and pharmaceutical industries as sensors (Kondaveeti et al., 2014).

  • Herbicidal Applications : Feng et al. (2023) studied the design and synthesis of novel picolinic acid derivatives for use as potential herbicides, demonstrating significant herbicidal activity (Feng et al., 2023).

  • Complexation with Metal Cations : Anderegg (1960) investigated the complexation of picolinic acid derivatives with various metal cations, which is relevant in coordination chemistry (Anderegg, 1960).

Mechanism of Action

Target of Action

The primary target of 6-(Aminomethyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(Aminomethyl)picolinic acid interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions .

Biochemical Pathways

The compound affects the biochemical pathways related to zinc transport and the function of ZFPs . It has been shown to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . Furthermore, it has been suggested that the compound is involved in the degradation pathway of picolinic acid .

Pharmacokinetics

Picolinic acid, a related compound, is known to be a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

The molecular and cellular effects of 6-(Aminomethyl)picolinic acid’s action include the inhibition of viral replication and packaging, disruption of normal cell homeostatic functions, and modulation of immune responses . It has been shown to be an anti-viral in vitro and in vivo .

Future Directions

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral abilities . Researchers hope to develop this compound into a therapeutic agent that can help fight a variety of viral diseases . This suggests potential future directions for the study and application of 6-(Aminomethyl)picolinic acid as well.

properties

IUPAC Name

6-(aminomethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWKBQBRQWNTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)picolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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